molecular formula C14H27NO4 B065764 Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 191917-91-6

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B065764
CAS No.: 191917-91-6
M. Wt: 273.37 g/mol
InChI Key: HWSHVKNLMBMKSR-UHFFFAOYSA-N
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Description

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with the molecular formula C14H27NO4 It is a derivative of dioxane, a heterocyclic compound, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl [6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and biological activity. Its dioxane ring structure and tert-butyl ester group contribute to its stability and versatility in various applications.

Properties

IUPAC Name

tert-butyl 2-[6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHVKNLMBMKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432867
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191917-91-6
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 3
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 5
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 6
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

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